3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester
Overview
Description
3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester is a useful research compound. Its molecular formula is C13H10N2O3 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-quinolone-3-carboxamides, have been reported to harbor vast therapeutic potential .
Mode of Action
It is known that similar compounds interact with their targets to exert their effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester plays a significant role in biochemical reactions, primarily due to its interaction with enzymes and proteins. It has been observed to interact with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . These interactions inhibit the enzymes’ activity, leading to the disruption of bacterial DNA processes. Additionally, the compound can form complexes with metal ions, which may further influence its biochemical properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In eukaryotic cells, the compound can influence cell signaling pathways and gene expression. For instance, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Moreover, it can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of DNA gyrase and topoisomerase IV, inhibiting their activity and preventing the supercoiling and relaxation of DNA . This inhibition leads to the accumulation of DNA breaks and ultimately cell death. Additionally, the compound can interact with other biomolecules, such as metal ions, which may enhance its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive resistance in bacterial populations, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity with minimal adverse effects. At higher doses, it can cause toxicity, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial effect without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, influencing the overall metabolic flux and metabolite levels in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via efflux pumps and can bind to plasma proteins, affecting its distribution and localization . Its accumulation in specific tissues can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can localize to the nucleus, where it interacts with DNA and inhibits DNA gyrase and topoisomerase IV . Additionally, it can be found in the cytoplasm, where it may interact with other biomolecules and influence cellular processes . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .
Properties
IUPAC Name |
ethyl 3-cyano-4-oxo-1H-quinoline-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-2-18-13(17)8-3-4-11-10(5-8)12(16)9(6-14)7-15-11/h3-5,7H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHUVMOSKDCTJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C(C2=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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